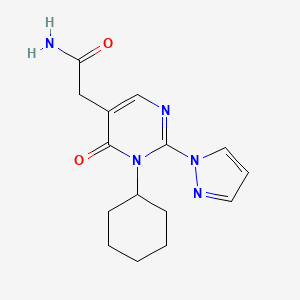
2-(1-Cyclohexyl-6-oxo-2-pyrazol-1-ylpyrimidin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Cyclohexyl-6-oxo-2-pyrazol-1-ylpyrimidin-5-yl)acetamide is a complex organic compound featuring a pyrazole and pyrimidine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclohexyl-6-oxo-2-pyrazol-1-ylpyrimidin-5-yl)acetamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole intermediate, followed by its reaction with a pyrimidine derivative. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors might be employed to achieve efficient large-scale production.
化学反応の分析
Types of Reactions
2-(1-Cyclohexyl-6-oxo-2-pyrazol-1-ylpyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
科学的研究の応用
2-(1-Cyclohexyl-6-oxo-2-pyrazol-1-ylpyrimidin-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of 2-(1-Cyclohexyl-6-oxo-2-pyrazol-1-ylpyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other signaling proteins .
類似化合物との比較
Similar Compounds
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone share a similar pyrazole ring structure.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil contain the pyrimidine ring and are used in various applications.
Uniqueness
What sets 2-(1-Cyclohexyl-6-oxo-2-pyrazol-1-ylpyrimidin-5-yl)acetamide apart is its unique combination of the pyrazole and pyrimidine rings, which may confer distinct biological activities and chemical properties not found in simpler analogs .
特性
分子式 |
C15H19N5O2 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC名 |
2-(1-cyclohexyl-6-oxo-2-pyrazol-1-ylpyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C15H19N5O2/c16-13(21)9-11-10-17-15(19-8-4-7-18-19)20(14(11)22)12-5-2-1-3-6-12/h4,7-8,10,12H,1-3,5-6,9H2,(H2,16,21) |
InChIキー |
WCGZPGTZRFUUKI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C(=O)C(=CN=C2N3C=CC=N3)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















